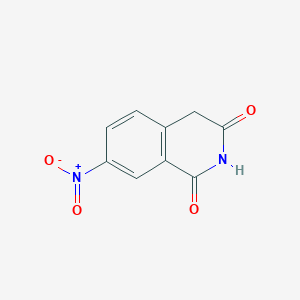

7-Nitroisoquinoline-1,3(2H,4H)-dione

Description

Historical Trajectory and Evolution of Isoquinoline-1,3(2H,4H)-dione Chemistry

The chemistry of the isoquinoline-1,3(2H,4H)-dione scaffold, also known as homophthalimide, has evolved considerably over the years. Initially, synthetic routes were often multi-step processes. However, recent advancements have led to the development of more efficient and milder synthetic methods. rsc.orgdocumentsdelivered.comnih.gov

Modern synthetic chemistry has seen a surge of interest in creating these scaffolds due to their utility as building blocks for more complex molecules. rsc.org A significant focus has been on developing simple, green, and efficient synthetic protocols. rsc.orgdocumentsdelivered.com Key strategies that have been developed include:

Palladium-catalyzed reactions : These methods include cross-coupling reactions to form 4-aryl isoquinoline-1,3(2H,4H)-diones and C-H carbonylation/annulation reactions to build the core structure under mild conditions. organic-chemistry.org

Radical cascade reactions : These have become a prominent strategy, employing various radical precursors to construct the dione (B5365651) ring system. rsc.orgnih.govresearchgate.net

Cascade reactions without metal catalysts : An innovative approach involves a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, which proceeds under mild conditions without the need for metal catalysts or organic solvents. rsc.orgnih.gov

These synthetic advancements have made a wide range of isoquinoline-1,3(2H,4H)-dione derivatives more accessible for research and development.

| Synthesis Method | Description | Key Features |

| Pd-Catalyzed C-H Carbonylation | A photoinduced reaction of O-benzyl hydroxylamides to form the homophthalimide ring. | Mild conditions, high yields. organic-chemistry.org |

| Radical Cascade Reactions | Utilizes acryloyl benzamides as key substrates with various radical precursors (containing C, S, P, N, Si, Br). | Diverse range of synthetic methods. rsc.orgnih.gov |

| Metal-Free Cascade Reaction | Reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. | Good yields, mild conditions, no metal catalysts or organic solvents. rsc.orgnih.gov |

| Electrochemical Synthesis | An electrochemical approach for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. | Metal-free, oxidant-free, suitable for scale-up. researchgate.net |

Contemporary Significance and Research Landscape of Nitroisoquinolinediones

Isoquinoline-1,3(2H,4H)-dione derivatives are of paramount importance in contemporary research, primarily due to their diverse biological activities. researchgate.netontosight.ai They are recognized as privileged scaffolds in medicinal chemistry, with studies revealing their potential as antimicrobial, antiviral, and anticancer agents. ontosight.aimdpi.com A notable area of investigation is their activity as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a target for cancer therapy. plos.org

The introduction of a nitro group onto the isoquinolinedione scaffold, creating nitroisoquinolinediones like the 7-nitro derivative, is a strategic approach to modulate the compound's properties. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire molecule, potentially enhancing its biological activity or introducing new functionalities. ontosight.ai While specific research on 7-Nitroisoquinoline-1,3(2H,4H)-dione is not extensively detailed in publicly available literature, related nitro-substituted compounds are subjects of study. For instance, 5-Nitro-1H-Benz(de)isoquinoline-1,3(2H)-dione has been investigated for its potential antioxidant and anti-inflammatory properties. ontosight.ai The availability of related compounds like 6-nitroisoquinoline-1,3(2H,4H)-dione and 7-Nitroisoquinolin-1(2H)-one for research purposes further indicates an active interest in this class of molecules. georganics.skchemsrc.com

Structural Classifications and Nomenclature within Isoquinoline (B145761) Derivatives

Isoquinoline is a heterocyclic aromatic organic compound, structurally defined as an isomer of quinoline (B57606). wikipedia.orgatamanchemicals.com Both are classified as benzopyridines, meaning they are composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgatamanchemicals.com The broader term "isoquinoline" is often used to refer to the vast family of its derivatives. wikipedia.org This scaffold is the structural backbone of many naturally occurring alkaloids, such as papaverine (B1678415) and morphine. atamanchemicals.comwikipedia.org

The nomenclature of 7-Nitroisoquinoline-1,3(2H,4H)-dione can be broken down as follows:

Isoquinoline : This defines the core bicyclic heteroaromatic ring system.

-1,3(2H,4H)-dione : This suffix indicates the presence of two carbonyl (ketone) groups at positions 1 and 3. The "(2H,4H)" signifies that the nitrogen atom at position 2 and the carbon atom at position 4 are saturated with hydrogen atoms, breaking the aromaticity of the pyridine ring portion. This structure is also known as a homophthalimide.

7-Nitro- : This prefix specifies that a nitro group (NO₂) is attached to the 7th position of the isoquinoline ring system, which is on the benzene ring portion of the molecule.

Isoquinoline derivatives are broadly classified based on their core structure and substituents. The dione derivatives represent a significant class, and further classification is based on the nature and position of substituents on the ring system, such as the nitro group in the compound of focus.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMZPBUDHFGBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597716 | |

| Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611187-01-0 | |

| Record name | 7-Nitroisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 7 Nitroisoquinoline 1,3 2h,4h Dione

Classical and Contemporary Approaches to the Isoquinoline-1,3(2H,4H)-dione Scaffold

The formation of the foundational isoquinoline-1,3(2H,4H)-dione structure, also known as homophthalimide, is a critical first stage. Several synthetic strategies have been developed to access this versatile heterocyclic core.

Skraup-Doebner-Miller Reaction Derived Cyclocondensations

The Skraup-Doebner-Miller reaction and its variations are cornerstone methods in heterocyclic chemistry, primarily for the synthesis of quinolines. wikipedia.orgiipseries.org This reaction typically involves the condensation of an aniline with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.gov The process is catalyzed by Brønsted or Lewis acids. wikipedia.org

While powerful for quinoline (B57606) synthesis, the direct application of the classical Skraup-Doebner-Miller reaction to form the isoquinoline-1,3(2H,4H)-dione scaffold is not a conventional route. The reaction's mechanism, which involves the reaction of an aniline with compounds like glycerol (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-von Miller), is geared towards producing the quinoline ring system. nih.govnih.gov Modifications and alternative strategies are therefore required to generate the specific isoquinolinedione isomer.

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Precursors | Product Type | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, Sulfuric Acid | Unsubstituted Quinolines | A long-standing method still widely used. nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | 2- and/or 4-Substituted Quinolines | A variation of the Skraup synthesis. nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Leads to specific carboxy-substituted quinolines. nih.gov |

Utilization of Meldrum's Acid in Isoquinoline (B145761) Ring Formation

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile cyclic compound known for its high acidity and utility as a building block in organic synthesis. wikipedia.orgresearchgate.net Its derivatives serve as valuable intermediates for creating a wide array of complex organic structures. chemicalbook.com

In the context of heterocyclic synthesis, Meldrum's acid can be employed in cyclocondensation reactions. For instance, it is a key reactant in a three-step synthesis of nitroquinoline derivatives, where it reacts with trimethyl orthoformate and a substituted aniline (e.g., 2-nitroaniline). nih.gov While this specific example leads to a quinoline, the underlying reactivity of Meldrum's acid derivatives can be adapted for the synthesis of the isoquinolinedione scaffold. Acylated derivatives of Meldrum's acid can generate reactive acylketene species upon pyrolysis, which can then undergo cyclization reactions to form various heterocyclic systems. chemicalbook.com

The general strategy involves the reaction of Meldrum's acid with precursors that can undergo subsequent intramolecular cyclization to form the desired dione (B5365651) ring.

Cyclization Strategies Involving Homophthalic Anhydrides

One of the most direct and effective methods for synthesizing the isoquinoline-1,3(2H,4H)-dione scaffold involves the use of homophthalic anhydride (B1165640) and its derivatives. nih.govnih.gov Homophthalic anhydride is a highly reactive cyclic anhydride that readily participates in condensation reactions. nih.gov

A prominent application is the Castagnoli-Cushman reaction, where homophthalic anhydride reacts with imines to produce tetrahydroisoquinolones with good diastereoselectivity. nih.gov A key strategy for forming the target scaffold involves the condensation of a substituted homophthalic acid or anhydride with an amine source. A well-documented method consists of the condensation of homophthalic acid derivatives with O-benzylhydroxylamine, which yields 2-benzyloxyisoquinoline-1,3(2H,4H)-diones. This is followed by a deprotection step to reveal the N-hydroxy function or, if hydroxylamine itself is used, the parent imide ring. researchgate.net This approach provides a reliable pathway to the core structure of isoquinoline-1,3(2H,4H)-dione. researchgate.net

Introduction of the Nitro Moiety: Specific Nitration Pathways

With the isoquinolinedione scaffold constructed, the next critical step is the introduction of the nitro group at the 7-position of the aromatic ring. This can be achieved either by direct nitration of the pre-formed heterocycle or, more commonly, by using a nitrated precursor from the outset.

Direct Nitration of Isoquinoline-1,3(2H,4H)-diones

The direct nitration of the isoquinoline-1,3(2H,4H)-dione scaffold involves an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring portion of the molecule. The fused heterocyclic ring acts as a substituent, and its electron-withdrawing or -donating properties influence the position of the incoming nitro group. While direct nitration is a fundamental organic reaction, achieving high regioselectivity can be challenging. For the synthesis of 7-nitroisoquinoline-1,3(2H,4H)-dione, this method is less frequently employed in favor of precursor nitration, which offers superior control over the nitro group's placement.

Nitration of Related Quinoline and Isoquinoline Precursors

A more controlled and widely used strategy for synthesizing 7-nitroisoquinoline-1,3(2H,4H)-dione is to introduce the nitro group at an earlier stage of the synthesis. This involves the nitration of a key precursor, ensuring the nitro group is correctly positioned before the final cyclization to form the heterocyclic ring.

A prime example of this approach is the selective nitration of homophthalic acid to yield 5-nitrohomophthalic acid. researchgate.net This nitrated intermediate is then carried forward through the cyclization reaction. The nitro group in the 5-position of the homophthalic acid precursor directly corresponds to the 7-position in the final isoquinoline-1,3(2H,4H)-dione product. This method effectively circumvents issues with regioselectivity that can arise from direct nitration of the final scaffold. researchgate.net

Similarly, in syntheses that build the ring from aniline derivatives, starting with a nitrated aniline, such as 2-nitroaniline, is a common tactic to produce nitro-substituted quinolines and related heterocycles. nih.gov

Table 2: Precursor-Based Nitration Strategies

| Precursor Compound | Nitration Product | Subsequent Reaction | Final Product Position of NO₂ |

|---|---|---|---|

| Homophthalic acid | 5-Nitrohomophthalic acid | Cyclization with an amine source | 7-position researchgate.net |

This precursor-based approach is generally favored as it provides a more robust and predictable pathway to specifically substituted compounds like 7-nitroisoquinoline-1,3(2H,4H)-dione.

Cascade Reactions in the Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives

Cascade reactions, also known as tandem or domino reactions, provide an efficient and atom-economical approach to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. Various cascade methodologies have been developed for the synthesis of the isoquinoline-1,3(2H,4H)-dione core structure.

One notable method involves the reaction of N-alkyl-N-methacryloyl benzamides with aryl aldehydes. This process is initiated by an oxidative cross-coupling of the activated alkene in the N-alkyl-N-methacryloylbenzamide with the aldehyde. This is followed by a radical addition to the aromatic ring, leading to the formation of the isoquinoline-1,3(2H,4H)-dione derivatives. This reaction proceeds under mild conditions and notably avoids the need for metal catalysts or organic solvents researchgate.net.

Another approach utilizes radical-mediated cascade couplings of N-alkyl-N-methacryloylbenzamides with ethers or arylsulfonohydrazides. These reactions are triggered by the functionalization of the alkene moiety of the N-alkyl-N-methacryloylbenzamide, which then undergoes an ortho radical cyclization onto the aromatic ring to yield ether- or arylsulfonyl-substituted isoquinoline-1,3(2H,4H)-dione derivatives in good yields.

While these cascade reactions have proven effective for a range of substituted isoquinoline-1,3(2H,4H)-diones, the synthesis of the specific 7-nitro derivative using a precursor such as N-methacryloyl-4-nitrobenzamide via these routes is not extensively documented in the reviewed literature. The electron-withdrawing nature of the nitro group could potentially influence the radical cyclization step, requiring specific adaptation of the reaction conditions.

Urea-Mediated Cyclization Methods for Nitroisoquinolinediones

The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione can be strategically achieved through the cyclization of a suitably substituted precursor, 4-nitrohomophthalic acid. This precursor serves as the foundational building block containing the necessary carbon framework and the nitro-substituent at the correct position. The key transformation involves the formation of the dione ring system through the incorporation of a nitrogen atom.

A plausible and direct method for this cyclization involves the use of urea as the nitrogen source. The reaction would proceed through the heating of 4-nitrohomophthalic acid or its corresponding anhydride, 4-nitrohomophthalic anhydride, with urea. This thermal condensation would lead to the formation of the imide ring of the desired 7-Nitroisoquinoline-1,3(2H,4H)-dione, also known as 7-nitrohomophthalimide. While specific, detailed protocols for this exact urea-mediated cyclization of 4-nitrohomophthalic acid are not extensively detailed in the surveyed literature, this method is a common and established procedure for the synthesis of phthalimides and related cyclic imides from their corresponding dicarboxylic acids or anhydrides.

The precursor, 4-nitrohomophthalic acid, can be synthesized by the nitration of homophthalic acid. This reaction typically employs strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the aromatic ring.

Spectroscopic and Advanced Structural Characterization of 7 Nitroisoquinoline 1,3 2h,4h Dione and Analogues

Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, one can deduce the connectivity and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Constants

In the ¹H NMR spectrum of an isoquinoline-1,3(2H,4H)-dione derivative, distinct signals are expected for the protons on the aromatic ring and the aliphatic methylene (B1212753) group (C4). For the 7-nitro analogue, the powerful electron-withdrawing nature of the nitro group (-NO₂) would significantly influence the chemical shifts of the aromatic protons.

Protons ortho and para to the nitro group are expected to be deshielded and resonate at a higher frequency (further downfield) compared to the unsubstituted parent compound. Specifically, for 7-Nitroisoquinoline-1,3(2H,4H)-dione, one would anticipate three signals in the aromatic region. The proton at C8, being ortho to the nitro group, would likely appear as a doublet at a very downfield position. The proton at C6, also ortho to the nitro group, would appear as a doublet of doublets, coupled to both H5 and H8. The proton at C5 would be the most upfield of the aromatic signals, appearing as a doublet. The methylene protons at the C4 position would typically appear as a singlet further upfield. The imide proton (N-H) at position 2 would likely be a broad singlet.

The coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of adjacent protons. For aromatic systems, typical ortho coupling constants are in the range of 7-9 Hz, while meta coupling is smaller (2-3 Hz).

The following table presents illustrative ¹H NMR data for a related isoquinoline-1,3(2H,4H)-dione derivative to demonstrate a typical data format.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.42-8.16 | m | - |

| Aromatic-H | 7.92-7.64 | m | - |

| NH | 8.72 | s | - |

| Data shown for an analogous N-substituted isoquinoline-1,3(2H,4H)-dione derivative. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. In 7-Nitroisoquinoline-1,3(2H,4H)-dione, distinct signals would be observed for the two carbonyl carbons (C1 and C3), the aliphatic methylene carbon (C4), and the aromatic carbons.

The carbonyl carbons are highly deshielded and appear significantly downfield, typically in the range of 160-170 ppm. The carbon atom directly attached to the nitro group (C7) would also be strongly deshielded. The chemical shifts of the other aromatic carbons would be influenced by their position relative to the nitro and dione (B5365651) functionalities. The methylene carbon at C4 would resonate at the most upfield position.

The following table presents illustrative ¹³C NMR data for a related isoquinoline-1,3(2H,4H)-dione derivative.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 162.3, 160.7 |

| Aromatic-C | 146.2, 134.9, 133.8, 132.1, 129.2, 127.6, 127.1 |

| Data shown for an analogous N-substituted isoquinoline-1,3(2H,4H)-dione derivative. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For 7-Nitroisoquinoline-1,3(2H,4H)-dione (C₉H₆N₂O₄), the expected molecular weight is approximately 206.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 206.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the elemental formula of a molecule. For C₉H₆N₂O₄, the calculated exact mass is 206.0328 Da. An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, would aim to find an ion corresponding to this exact mass (e.g., [M+H]⁺ at 207.0406 or [M+Na]⁺ at 229.0222), confirming the molecular formula with high confidence.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. It is particularly useful for identifying functional groups.

The FTIR spectrum of 7-Nitroisoquinoline-1,3(2H,4H)-dione would be characterized by several key absorption bands:

N-H Stretching: A moderate to sharp band around 3200-3400 cm⁻¹ corresponding to the imide N-H bond.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ group would be just below 3000 cm⁻¹.

C=O Stretching: Two strong absorption bands are expected for the carbonyl groups of the imide. Due to asymmetric and symmetric stretching, these typically appear in the region of 1650-1750 cm⁻¹.

N-O Stretching: The nitro group gives rise to two characteristic strong bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

C=C Stretching: Aromatic ring vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected characteristic FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imide (N-H) | Stretch | 3200 - 3400 |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretch | 1650 - 1750 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Electronic Absorption and Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule. The isoquinoline-1,3(2H,4H)-dione core contains a conjugated system that absorbs in the UV region. The addition of a nitro group, a strong chromophore, would be expected to cause a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths, potentially into the visible region.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. chemicalbook.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of each atom in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. chemicalbook.com

Computational Chemistry and Theoretical Investigations of 7 Nitroisoquinoline 1,3 2h,4h Dione

Molecular Docking Simulations in Ligand-Target Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Nitroisoquinoline-1,3(2H,4H)-dione, this would involve docking the molecule into the active site of a biologically relevant protein target. Derivatives of the parent isoquinoline-1,3(2H,4H)-dione scaffold have been investigated as inhibitors of various enzymes, such as cyclin-dependent kinases (CDKs).

A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of 7-Nitroisoquinoline-1,3(2H,4H)-dione would be generated and optimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the binding site of the receptor in various conformations and orientations.

Scoring and Analysis: The different poses of the ligand would be scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. Analysis of the best-docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Table 4.2.1: Illustrative Molecular Docking Results for 7-Nitroisoquinoline-1,3(2H,4H)-dione with a Hypothetical Protein Target

| Parameter | Result |

| Protein Target | e.g., Cyclin-Dependent Kinase 2 (CDK2) |

| Binding Energy (kcal/mol) | -A.A |

| Key Interacting Residues | e.g., Hydrogen bond with the backbone carbonyl of Leu83; Pi-stacking with Phe80. |

| Predicted Inhibition Constant (Ki) | B.B µM |

Note: This table is a hypothetical representation of potential docking results and is not based on published experimental data.

Prediction of Conformational Preferences and Energetic Landscapes

The isoquinoline-1,3(2H,4H)-dione core is largely planar, but the methylene (B1212753) group at the 4-position introduces some flexibility. Conformational analysis would aim to identify the most stable three-dimensional arrangements of 7-Nitroisoquinoline-1,3(2H,4H)-dione.

This would be achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy for each conformation. The results would be visualized as a potential energy surface or a Ramachandran-like plot, showing the low-energy (stable) and high-energy (unstable) conformations. For a relatively rigid molecule like this, the conformational landscape is expected to be simple, with a few well-defined energy minima. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its biological target.

Structure-Energy Relationship Analysis (SERA)

Structure-Energy Relationship Analysis (SERA) would involve a systematic study of how modifications to the structure of 7-Nitroisoquinoline-1,3(2H,4H)-dione affect its energetic properties. This could involve:

Effect of Substituents: Comparing the calculated energies (e.g., heat of formation, total electronic energy) of 7-Nitroisoquinoline-1,3(2H,4H)-dione with the unsubstituted parent compound and other derivatives (e.g., 6-nitro, 5-nitro, or amino-substituted analogues). This would quantify the energetic impact of the nitro group's position and electronic nature.

Tautomeric and Isomeric Stability: Investigating the relative energies of different tautomers (e.g., enol forms) or structural isomers of 7-Nitroisoquinoline-1,3(2H,4H)-dione to determine the most stable form under different conditions.

These analyses would provide valuable insights into the molecule's stability and how its structure can be tuned to modulate its properties, which is a cornerstone of rational drug design.

Reactivity Profiles and Mechanistic Investigations of 7 Nitroisoquinoline 1,3 2h,4h Dione

Electrophilic and Nucleophilic Reactions of the Nitroisoquinolinedione Scaffold

The reactivity of the 7-nitroisoquinoline-1,3(2H,4H)-dione scaffold is significantly influenced by the presence of the electron-withdrawing nitro group and the dione (B5365651) moiety. These features render the aromatic ring susceptible to nucleophilic attack, while also directing the nature of electrophilic substitutions.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as those found in nitroquinolines. nih.govorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, proceeding through a distinct mechanism that does not require a leaving group on the aromatic substrate. wikipedia.org Instead, the nucleophile itself carries a leaving group. organic-chemistry.org

The general mechanism of the VNS reaction involves the addition of a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group at the alpha-position, to the electron-deficient aromatic ring. nih.gov This addition forms a σ-complex intermediate. cdnsciencepub.comkuleuven.be Subsequent base-induced β-elimination of the leaving group from the intermediate leads to the formation of the substituted product and restoration of the aromatic system. nih.gov

In the context of 7-nitroisoquinoline-1,3(2H,4H)-dione, the strongly electron-withdrawing nitro group at the 7-position, along with the dione functionality, activates the quinoline (B57606) ring system for nucleophilic attack. VNS reactions on nitroquinolines typically show a high regioselectivity, with the nucleophile preferentially attacking the positions ortho and para to the nitro group. cdnsciencepub.comkuleuven.be For 7-nitroisoquinoline, this would correspond to the C-6 and C-8 positions. The high double-bond character of the C-5, C-6 and C-7, C-8 bonds in the quinoline ring system can also influence the regioselectivity of the nucleophilic addition. kuleuven.be

It is important to note that VNS can sometimes compete with other nucleophilic substitution pathways, such as SNAr if a suitable leaving group like a halogen is present on the ring. nih.gov However, VNS is often observed to proceed much faster than these competing reactions. nih.gov

Table 1: Key Features of Vicarious Nucleophilic Substitution (VNS) Reactions

| Feature | Description |

|---|---|

| Substrate | Electron-deficient aromatic or heteroaromatic compounds (e.g., nitroarenes). |

| Nucleophile | Carbanion with a leaving group on the α-carbon. |

| Mechanism | Addition of the nucleophile to form a σ-complex, followed by base-induced β-elimination of the leaving group from the nucleophilic moiety. |

| Outcome | Formal substitution of a hydrogen atom on the aromatic ring. |

| Regioselectivity | Typically ortho and para to the electron-withdrawing group. |

Amination Reactions via Nitro Group Reduction

The nitro group of 7-nitroisoquinoline-1,3(2H,4H)-dione can be readily reduced to an amino group, providing a key synthetic route to 7-aminoisoquinoline-1,3(2H,4H)-dione and its derivatives. nih.gov This transformation is a fundamental reaction in organic synthesis, as the resulting amino group can be further functionalized. masterorganicchemistry.com

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. scispace.com

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is generally clean and high-yielding.

Metal-Acid Systems: Combinations of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) are classic and effective reagents for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Metal Salts: Reagents like tin(II) chloride (SnCl₂) provide a milder alternative for the reduction of nitro groups and can be advantageous when other reducible functional groups are present. nih.govcommonorganicchemistry.com

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C or Raney nickel.

The reduction of the nitro group in 7-nitroisoquinoline-1,3(2H,4H)-dione to an amine significantly alters the electronic properties of the isoquinoline (B145761) ring system. The resulting electron-donating amino group can then direct subsequent electrophilic substitution reactions. masterorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Advantages |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, catalyst | High efficiency, clean reaction |

| Fe/HCl | Acidic medium | Cost-effective, widely used |

| SnCl₂ | Mild conditions | Good chemoselectivity |

Transformations of the Dione Moiety

The 1,3-dione moiety within the 7-nitroisoquinoline-1,3(2H,4H)-dione scaffold is a versatile functional group that can undergo a range of chemical transformations. This cyclic imide structure offers several sites for reaction, including the carbonyl groups and the N-H bond. While specific studies on the dione transformations of the 7-nitro derivative are limited, the reactivity can be inferred from the broader class of isoquinoline-1,3(2H,4H)-diones.

The nitrogen atom of the dione can be alkylated or arylated under various conditions. For instance, N-substituted isoquinoline-1,3(2H,4H)-diones can be synthesized through reactions with alkyl halides or other electrophiles in the presence of a base. mdpi.com

The carbonyl groups of the dione moiety can also participate in reactions. For example, they can be involved in condensation reactions with appropriate nucleophiles. Furthermore, the enolizable nature of the dione system can be exploited in certain base-catalyzed reactions.

Substituent Effects on Reaction Pathways and Selectivity

The nitro group at the 7-position of the isoquinoline-1,3(2H,4H)-dione scaffold exerts a profound influence on the molecule's reactivity and the regioselectivity of its reactions. rsc.orgyoutube.com As a strong electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any electrophilic attack would be directed to the positions meta to the nitro group.

Conversely, the electron-withdrawing nature of the nitro group significantly activates the benzene ring for nucleophilic aromatic substitution. nih.gov This effect is crucial for reactions like the Vicarious Nucleophilic Substitution of Hydrogen, where the nucleophile preferentially attacks the positions ortho and para to the nitro group. cdnsciencepub.comkuleuven.be

Photochemical Reactivity of Isoquinoline-1,3(2H,4H)-dione Scaffolds

The photochemical behavior of isoquinoline-1,3(2H,4H)-dione scaffolds has been a subject of interest, with studies revealing a range of light-induced transformations. researchgate.netacs.org While specific photochemical studies on the 7-nitro derivative are not extensively documented, the general reactivity of the parent scaffold provides valuable insights.

Irradiation of isoquinoline-1,3(2H,4H)-dione derivatives can lead to various photoreactions, including cycloadditions and rearrangements. For instance, photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been shown to produce complex aza-polycyclic frameworks. nih.gov These reactions often proceed through a sequence of [2+2] cycloaddition, electrocyclic ring-opening, and subsequent cyclization and oxidation steps. nih.gov

The presence of a nitro group, a known photoactive functionality, on the isoquinoline-1,3(2H,4H)-dione scaffold could introduce additional photochemical pathways. Aromatic nitro compounds are known to undergo photoreduction and other light-induced transformations. The interplay between the photochemistry of the dione moiety and the nitro group could lead to complex and potentially novel reaction outcomes.

Furthermore, N-substituted isoquinoline derivatives have been shown to exhibit photochemical activity. For example, N-phenyl dibenzothiophene sulfoximine undergoes S-N photocleavage to generate a nitrene intermediate upon UV irradiation. nih.gov This suggests that the N-substituent on the dione moiety could also play a significant role in the photochemical behavior of these compounds.

Radical Cascade Reactions in Isoquinoline-1,3(2H,4H)-dione Derivatization

Radical cascade reactions have emerged as a powerful and efficient strategy for the synthesis and derivatization of isoquinoline-1,3(2H,4H)-dione scaffolds. nih.govdocumentsdelivered.com These reactions allow for the construction of complex molecular architectures from simple precursors in a single step, often under mild conditions. researchgate.netnih.gov

A common approach involves the use of N-alkenylbenzamides as precursors. nih.gov In the presence of a radical initiator, an intramolecular cyclization of an amidyl radical onto the tethered alkene can occur, leading to the formation of the isoquinolinedione ring system. nih.gov This initial cyclization can be followed by further intermolecular radical additions to introduce additional functional groups.

Various radical precursors can be employed in these cascade reactions, including those derived from sulfonyl compounds, alkyl boronic acids, and oxime esters. researchgate.net This versatility allows for the introduction of a wide range of substituents at the C-4 position of the isoquinoline-1,3(2H,4H)-dione core.

The development of photoredox catalysis has further expanded the scope of these radical cascade reactions, enabling the use of visible light to initiate the radical processes under very mild conditions. researchgate.net These methods provide an efficient and environmentally friendly route to a diverse array of functionalized isoquinoline-1,3(2H,4H)-dione derivatives.

Synthetic Utility and Chemical Applications of 7 Nitroisoquinoline 1,3 2h,4h Dione As a Building Block

Precursor in the Synthesis of Diverse Nitrogen Heterocycles

The inherent reactivity of 7-nitroisoquinoline-1,3(2H,4H)-dione makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems. A primary transformation that unlocks this potential is the reduction of the nitro group to a primary amine, yielding 7-aminoisoquinoline-1,3(2H,4H)-dione . This amino derivative is a key intermediate that can undergo a variety of cyclization and condensation reactions.

For example, the amino group can be diazotized and subsequently converted to other functionalities, or it can participate in reactions to form fused heterocyclic rings. While specific examples starting from this exact dione (B5365651) are not extensively detailed in readily available literature, the synthetic pathways for analogous nitro-aromatic compounds are well-established. These include reactions with diketones to form pyrrole-fused systems or with reagents like orthoformates to construct fused imidazole or triazole rings. The dione moiety itself can also be manipulated, for instance, through reactions with phosphorus pentasulfide to yield thionated derivatives, further expanding the range of accessible heterocycles.

Intermediate in the Preparation of Substituted Isoquinolines and Isoquinolones

One of the most significant applications of 7-nitroisoquinoline-1,3(2H,4H)-dione is its role as an intermediate in the synthesis of substituted isoquinolines and isoquinolones, which are core structures in many biologically active compounds. The synthetic strategy typically involves the initial reduction of the nitro group.

The resulting 7-aminoisoquinoline-1,3(2H,4H)-dione can then be subjected to a range of substitution reactions on the aromatic ring. For instance, the amino group can be converted into a variety of other substituents via Sandmeyer or similar diazonium salt reactions, allowing for the introduction of halogens, cyano groups, or hydroxyl groups at the 7-position.

Furthermore, the dione part of the molecule can be chemically modified. For example, selective reduction of one of the carbonyl groups can lead to the formation of isoquinolone derivatives. N-alkylation or N-arylation of the imide nitrogen provides another avenue for introducing diversity. These transformations are crucial in the synthesis of libraries of substituted isoquinolines for drug discovery programs, particularly in the development of enzyme inhibitors.

A common and critical reaction is the catalytic hydrogenation of the nitro group, which proceeds with high efficiency.

Table 1: Catalytic Reduction of 7-Nitroisoquinoline-1,3(2H,4H)-dione

| Reactant | Catalyst | Solvent | Product | Yield |

| 7-Nitroisoquinoline-1,3(2H,4H)-dione | Pd/C | Methanol/DMF | 7-Aminoisoquinoline-1,3(2H,4H)-dione | High |

This amino intermediate is pivotal for creating further substitutions, for example, through acylation or by serving as a nucleophile in coupling reactions to build more complex isoquinoline (B145761) structures.

Role in Constructing Polycyclic Aromatic Systems

The isoquinoline-1,3(2H,4H)-dione framework is an excellent platform for the construction of larger, polycyclic aromatic systems. The strategy often involves building additional rings onto the existing bicyclic structure. The functional groups of 7-nitroisoquinoline-1,3(2H,4H)-dione and its amino derivative are instrumental in these annulation reactions.

For instance, the 7-amino derivative can be used in reactions like the Skraup or Doebner-von Miller synthesis to construct a new quinoline (B57606) ring fused to the isoquinoline core, resulting in a tetracyclic system. While direct examples utilizing this specific starting material are not prevalent, the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones from related precursors illustrates the general methodology. This often involves palladium-catalyzed cross-coupling reactions to introduce substituents that can subsequently undergo an acid-mediated cycloisomerization to form the additional aromatic ring.

The general approach for such constructions is outlined below:

Table 2: General Strategy for Polycyclic System Synthesis

| Starting Material Type | Key Reactions | Resulting System |

| Substituted Isoquinolinedione | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) | Aryl- or alkynyl-substituted isoquinolinedione |

| Aryl- or alkynyl-substituted isoquinolinedione | Acid- or metal-mediated cyclization/annulation | Fused polycyclic aromatic heterocycle |

This modular approach allows for the systematic construction of complex, multi-ring systems with potential applications in materials science and medicinal chemistry.

Application in the Functionalization of Complex Molecular Architectures

Beyond its use in building heterocyclic systems from the ground up, 7-nitroisoquinoline-1,3(2H,4H)-dione and its derivatives can be used to functionalize existing complex molecules. The isoquinolinedione moiety is a recognized pharmacophore, and its introduction into a larger molecule can impart desirable biological activities.

A primary example of this application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. In many synthetic routes for potent PARP inhibitors, the core structure is built upon a functionalized isoquinolinedione ring. The synthesis often starts with a precursor like 7-nitroisoquinoline-1,3(2H,4H)-dione. The nitro group is reduced to an amine, which is then acylated or used in a coupling reaction to attach the molecule to another complex fragment, often containing a piperazine or similar moiety. This demonstrates the role of the 7-aminoisoquinoline-1,3(2H,4H)-dione as a key intermediate for linking different parts of a complex molecular architecture.

The versatility of the amino group allows for the formation of amide, sulfonamide, or urea linkages, providing a robust method for conjugating the isoquinolinedione scaffold to other molecular components. This modular approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Structure Activity Relationship Sar Studies of 7 Nitroisoquinoline 1,3 2h,4h Dione Derivatives in Chemical Biology Research

Design and Synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione Derivatives for Biological Modulation

The rational design of 7-Nitroisoquinoline-1,3(2H,4H)-dione derivatives often begins with the core scaffold, which can be synthesized through various chemical strategies. A common precursor is homophthalic anhydride (B1165640) or related homophthalic acid derivatives, which can undergo condensation reactions to form the heterocyclic ring system. nih.govnih.gov For instance, the reaction of homophthalic anhydride derivatives with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in acetic acid is a key step in creating derivatives intended for specific protein targets. nih.gov

More advanced synthetic methods have been developed to allow for diverse functionalization of the isoquinoline-1,3(2H,4H)-dione core. These include cascade reactions of N-alkyl-N-methacryloyl benzamides with aryl aldehydes, which proceed under mild, metal-free conditions to generate a variety of derivatives in good yields. rsc.org Radical cascade reactions have also emerged as a powerful tool, enabling the introduction of carbon, sulfur, phosphorus, and other radical precursors to furnish a wide array of substituted isoquinoline-1,3-diones. researchgate.net

Specifically for nitro-substituted variants, the synthesis can start from precursors already containing the nitro group, such as nitro-substituted 2-chlorobenzoic acid. nih.gov A multi-step sequence involving reaction with dimethyl malonate followed by cyclization and subsequent reaction with an appropriate amine (like 3-aminopiperidine-2,6-dione) can yield the desired nitroisoquinoline-1,3(2H,4H)-dione structure. nih.gov These synthetic strategies provide the flexibility needed to systematically modify the scaffold and explore structure-activity relationships for various biological targets.

Modulatory Activities Against Specific Protein Targets

The isoquinoline-1,3(2H,4H)-dione scaffold has been successfully employed to develop modulators for several important protein targets. The specific substitutions on the ring system dictate the binding affinity and selectivity for each target.

Cereblon (CRBN) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is the primary target of immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide. These drugs bind to CRBN, altering its substrate specificity and inducing the degradation of neo-substrates such as the transcription factors IKZF1 and IKZF3. This mechanism is central to their potent anti-myeloma activity.

Recently, the isoquinoline-1,3(2H,4H)-dione scaffold has been explored as a novel core for CRBN modulators. In a notable study, a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were designed and synthesized. nih.gov These compounds retain the glutarimide (B196013) group essential for CRBN binding while replacing the phthaloyl ring of traditional IMiDs with the six-membered isoquinolinedione ring.

Nitro-substitution on this new scaffold was found to be compatible with potent biological activity. For example, a derivative with a nitro group at the 8-position demonstrated significant antiproliferative activity against multiple myeloma (NCI-H929) and glioma (U239) cell lines. nih.gov This compound was shown to bind directly to CRBN, inhibit the production of tumor necrosis factor-alpha (TNF-α), arrest the cell cycle at the G0/G1 phase, and induce the ubiquitination and degradation of IKZF1 and IKZF3. nih.gov These findings validate the 7-nitroisoquinoline-1,3(2H,4H)-dione framework as a viable starting point for developing novel CRBN-targeting agents.

Table 1: Biological Activity of a Representative Nitro-Substituted Isoquinoline-1,3(2H,4H)-dione CRBN Modulator Data sourced from a study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

| Compound ID | Target Cell Line / Assay | IC₅₀ (µM) |

|---|---|---|

| 10a (8-nitro derivative) | NCI-H929 (Antiproliferative) | 2.25 |

| U239 (Antiproliferative) | 5.86 | |

| TNF-α Inhibition (LPS-stimulated PBMC) | 0.76 | |

| CRBN Binding (TR-FRET) | 4.83 |

The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold extends to enzyme inhibition, where it has proven effective against targets involved in cancer and viral replication.

Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs like etoposide. Inhibition of TDP2 is a promising strategy to enhance the efficacy of these drugs. The isoquinoline-1,3(2H,4H)-dione core has been identified as a selective inhibitor of TDP2. figshare.comnih.gov Structure-activity relationship studies on a series of analogues revealed that substitutions on the isoquinoline (B145761) ring could modulate potency, with several compounds inhibiting TDP2 in the low micromolar range. nih.gov Further studies on 4-benzylideneisoquinoline-1,3(2H,4H)-diones identified analogs with improved potency, with the most active compound showing an IC₅₀ of 4.8 µM against TDP2. nih.gov

HIV-1 Integrase and Reverse Transcriptase RNase H: HIV-1 integrase (IN) and the Ribonuclease H (RNase H) domain of reverse transcriptase are critical enzymes for viral replication, sharing structural similarities in their active sites. This has spurred the development of dual inhibitors. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has been identified as a potent inhibitor of HIV-1 IN. brieflands.comnih.gov The N-hydroxyimide functionality is crucial as it chelates the essential metal ions in the enzyme's active site. nih.gov Research has shown that introducing electron-withdrawing groups, such as a nitro moiety at the 7-position, can be beneficial for antiviral activity. brieflands.com Furthermore, substitutions at the C4 position with carboxamido chains have led to derivatives with low nanomolar IC₅₀ values against HIV-1 IN, comparable to the clinically used drug raltegravir. nih.govacs.org

Table 2: HIV-1 Integrase Inhibitory Activity of Selected 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives Data highlights the effect of C4-substitutions on inhibitory potency. nih.gov

| Compound ID | C4-Substituent | Strand Transfer IC₅₀ (µM) | 3'-Processing IC₅₀ (µM) |

|---|---|---|---|

| Raltegravir | (Reference Drug) | 0.007 | 0.007 |

| 29 | -CONH(CH₂)₂-Ph | 0.015 | > 100 |

| 33 | -CONH(CH₂)₃-Ph | 0.008 | 0.010 |

| 34 | -CONH(CH₂)₄-Ph | 0.015 | 0.020 |

Correlation of Structural Modifications with Biological Efficacy

The biological efficacy of isoquinoline-1,3(2H,4H)-dione derivatives is highly dependent on their substitution patterns. SAR studies have provided clear insights into how specific structural modifications influence activity against different targets.

For HIV-1 integrase inhibitors , the 2-hydroxy group is a key pharmacophoric feature for metal chelation. The major point of diversification is the C4 position. Introducing a carboxamido linker at C4 proved highly beneficial, with the nature of the appended group fine-tuning the potency. nih.gov For instance, an N-(3-phenylpropyl)carboxamide side chain at C4 resulted in a derivative with an IC₅₀ of 8 nM against the strand transfer reaction, demonstrating a potent and dual inhibitory effect on both steps of the integration process. nih.gov This highlights the importance of the linker length and the terminal hydrophobic group for optimal interaction within the enzyme's active site.

In the case of TDP2 inhibitors , SAR studies revealed that N-2 substitution on the isoquinoline-1,3-dione core leads to a loss of potency. nih.gov The most successful modifications were at the C4 position, specifically with a benzylidene substitution. Modifications to the phenyl ring of the benzylidene moiety showed that electron-donating and electron-withdrawing groups were generally well-tolerated, with several derivatives exhibiting low micromolar potency. nih.gov However, replacing the benzylidene with other C4 modifications, such as enamines, resulted in a lack of inhibition, indicating a strict structural requirement at this position for TDP2 activity. nih.gov

For CRBN modulators , the key structural components are the glutarimide ring for CRBN binding and the isoquinoline-1,3(2H,4H)-dione portion that replaces the traditional phthalimide (B116566) ring. Studies have shown that substitutions on the isoquinoline-dione ring, including the addition of a nitro group, are well-tolerated and can lead to compounds with potent anti-proliferative and TNF-α inhibitory effects. nih.gov

Computational Methods in Rational Design of Biologically Active Derivatives

Computational chemistry plays a vital role in the rational design and optimization of isoquinoline-1,3(2H,4H)-dione derivatives. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are frequently used to understand binding modes and predict the activity of novel compounds.

Molecular docking studies have been instrumental in elucidating the binding interactions of these derivatives within the active sites of their target proteins. For HIV-1 integrase inhibitors, docking models helped explain how the N-hydroxyimide group chelates magnesium ions and how the C4 side chains occupy a hydrophobic pocket, rationalizing the observed SAR. nih.gov Similarly, for TDP2 inhibitors, modeling helped to understand why C4-benzylidene derivatives were active while other substitutions were not. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to build predictive models for this class of compounds. In a study on isoquinoline-1,3(2H,4H)-dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), CoMFA and CoMSIA models were generated that correlated the 3D structural features of the molecules with their biological activities. plos.org The contour maps produced by these models provided insights into which regions of the molecule could be modified to enhance potency, guiding the design of new, more active derivatives. plos.org These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Emerging Research Frontiers and Future Directions for 7 Nitroisoquinoline 1,3 2h,4h Dione Chemistry

Development of Sustainable and Green Synthetic Methodologies

The synthesis of complex heterocyclic compounds has traditionally relied on methods that are often resource-intensive and generate considerable waste. ijpsjournal.com The modern emphasis on green chemistry is steering research towards more sustainable and eco-friendly synthetic routes. mdpi.comresearchgate.net For 7-Nitroisoquinoline-1,3(2H,4H)-dione, future research will likely focus on adapting established green techniques to its specific synthesis, moving away from conventional methods that may involve harsh nitrating agents or hazardous solvents.

Key green chemistry principles applicable to its synthesis include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. ijpsjournal.comrasayanjournal.co.in Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, are particularly promising. mdpi.comnih.govjddhs.com Solvent-free or mechanochemical reactions, where reactants are ground together, offer another avenue to minimize waste and avoid the use of toxic solvents. mdpi.com Furthermore, the development of solid-supported catalysts that can be easily recovered and reused would enhance the atom economy and reduce the environmental impact of the synthesis. frontiersin.org Recent studies on the synthesis of related isoquinoline-1,3(2H,4H)-dione derivatives have already explored mild, metal-free, and solvent-free conditions, providing a foundation for developing greener routes to the 7-nitro analogue. rsc.orgnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous or chlorinated organic solvents. | Employs water, ionic liquids, supercritical fluids, or solvent-free conditions. mdpi.comfrontiersin.org |

| Catalysts | May use stoichiometric, toxic, or heavy metal catalysts. | Focuses on reusable heterogeneous catalysts, biocatalysts, or catalyst-free methods. mdpi.comfrontiersin.org |

| Energy Input | Typically relies on prolonged conventional heating. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. mdpi.comjddhs.com |

| Atom Economy | Often low, with significant generation of by-products. | High, through cascade reactions and methods designed to incorporate most atoms into the final product. researchgate.net |

| Waste | Generates significant chemical waste, requiring costly disposal. | Designed to minimize waste at the source (pollution prevention). researchgate.netresearchgate.net |

Exploration of Novel Reactivity and Unconventional Transformations

The isoquinoline-1,3(2H,4H)-dione core is a versatile scaffold for a variety of chemical transformations. The presence of the electron-withdrawing nitro group at the 7-position is expected to significantly influence its reactivity, opening avenues for novel and unconventional reactions. Research in this area will likely focus on leveraging this electronic feature to achieve new molecular architectures.

Recent studies on the parent dione (B5365651) scaffold have demonstrated its utility in radical cascade reactions to build complex fused-ring systems. rsc.org For the 7-nitro derivative, these radical reactions could be further explored to synthesize unique polycyclic structures. Additionally, the dione moiety can participate in cycloaddition reactions. acs.org For instance, photochemical reactions of related 4-diazoisoquinoline-1,3(2H,4H)-diones have been used to introduce fluorinated groups, suggesting that the 7-nitro analogue could be a substrate for similar light-mediated transformations. nih.gov The development of cascade reactions, where multiple bonds are formed in a single operation from a simple starting material like N-alkyl-N-methacryloyl benzamide, represents an efficient strategy for generating molecular diversity. rsc.orgnih.gov

Table 2: Potential Novel Transformations for 7-Nitroisoquinoline-1,3(2H,4H)-dione

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Radical Cascade Cyclization | Initiation of a radical that triggers a series of intramolecular cyclizations onto the aromatic ring. rsc.org | Synthesis of complex, polycyclic isoquinoline (B145761) derivatives with potential biological activity. nih.gov |

| Photochemical Functionalization | Using light to activate a diazo-functionalized version of the scaffold for insertion reactions. nih.gov | Introduction of novel functional groups (e.g., fluorinated moieties) under mild conditions. |

| [3+2] Annulation | Reaction with nitrones or other 1,3-dipoles to form five-membered heterocyclic rings. researchgate.net | Creation of fused isoxazolidinyl-isoquinolinedione systems. |

| Reductive Cyclization | Reduction of the nitro group to an amine, followed by intramolecular cyclization with another functional group. | Formation of novel tricyclic or tetracyclic heterocyclic systems. |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design and discovery of new molecules and reactions. researchgate.net For 7-Nitroisoquinoline-1,3(2H,4H)-dione, these computational tools offer a powerful approach to navigate its vast chemical space and predict its properties.

ML models can be trained on existing chemical data to predict various molecular properties, such as reactivity, solubility, and potential biological activity, without the need for initial synthesis and testing. chemrxiv.orgresearchgate.netmdpi.com This predictive power can guide the design of new derivatives of 7-Nitroisoquinoline-1,3(2H,4H)-dione with optimized characteristics. For instance, algorithms can suggest modifications to the core structure to enhance its suitability for a specific application, such as in materials science or as a pharmaceutical intermediate. researchgate.net Furthermore, AI can be used to predict the outcomes of unknown reactions or to optimize reaction conditions for sustainable synthesis, reducing the number of experiments required and thus saving time and resources. researchgate.net

Table 3: Applications of AI and Machine Learning in Compound Development

| Application Area | Description | Potential Impact on 7-Nitroisoquinoline-1,3(2H,4H)-dione |

|---|---|---|

| Property Prediction | Using ML models to forecast physical, chemical, and biological properties from molecular structure. chemrxiv.orgmdpi.com | Rapidly screen virtual libraries of derivatives for desired traits before synthesis. |

| De Novo Molecular Design | Generative models create novel molecular structures based on a set of desired properties. | Design of new analogues with enhanced performance for specific applications. |

| Reaction Optimization | AI algorithms predict optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize by-products. | Accelerate the development of efficient and green synthetic routes. |

| Retrosynthesis Planning | AI tools propose synthetic pathways for a target molecule, breaking it down into simpler, commercially available precursors. | Identify novel and efficient synthetic strategies. |

Expansion into Materials Science and Supramolecular Chemistry

The rigid, planar structure and electron-deficient nature of the isoquinoline-1,3-dione core make it an attractive building block for advanced materials. rsc.org The addition of a nitro group further enhances its electron-accepting properties, making 7-Nitroisoquinoline-1,3(2H,4H)-dione a promising candidate for applications in organic electronics and materials science.

Recent research has shown that polymers incorporating the isoquinoline-1,3-dione unit can exhibit excellent charge transport properties, making them suitable for use in organic field-effect transistors (OFETs). rsc.orgresearchgate.net The specific properties of these polymers can be tuned by modifying the chemical structure, suggesting that a polymer derived from the 7-nitro analogue could have unique electronic characteristics. rsc.org Beyond covalent polymers, the quinoline (B57606) and isoquinoline motifs are known to participate in non-covalent interactions, such as π–π stacking and hydrogen bonding, which are the foundation of supramolecular chemistry. nih.govyoutube.com These interactions allow molecules to self-assemble into highly ordered, functional architectures. youtube.com The 7-Nitroisoquinoline-1,3(2H,4H)-dione molecule could be designed to act as a "tecton," or building block, in the construction of supramolecular materials like organic semiconductors, sensors, or stimuli-responsive gels. nih.gov

Table 4: Potential Applications in Materials and Supramolecular Chemistry

| Application | Rationale | Example from Related Systems |

|---|---|---|

| Organic Semiconductors | The electron-withdrawing nature of the dione and nitro groups creates an electron-deficient (n-type) building block. researchgate.net | Polymers based on the isoquinoline-1,3-dione scaffold have been used in field-effect transistors showing high charge mobility. rsc.org |

| Supramolecular Gels | Specific directional interactions (hydrogen bonding, π–π stacking) can lead to the formation of fibrous networks that immobilize solvents. | Quinoline derivatives are explored as tectons for creating new materials through self-assembly. nih.gov |

| Chemical Sensors | The electronic properties of the molecule can be altered upon binding to an analyte, leading to a detectable signal (e.g., a change in color or fluorescence). | Supramolecular systems are designed for the selective sensing of ions and neutral molecules. youtube.com |

| pH-Responsive Polymers | Incorporating the dione structure into a polymer backbone could create materials that degrade or change properties under specific pH conditions. researchgate.net | Polymers with acetal (B89532) bonds have been designed for triggered depolymerization in acidic environments. researchgate.net |

Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully realize the potential of novel synthetic methods and to ensure the quality and consistency of the final product, advanced analytical techniques are indispensable. Process Analytical Technology (PAT) is a framework that uses real-time, in-line monitoring to understand and control manufacturing processes. mt.comthermofisher.com Applying PAT to the synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione can lead to improved efficiency, safety, and product quality. mt.com

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. americanpharmaceuticalreview.com This allows for precise determination of reaction endpoints, identification of transient intermediates, and optimization of process parameters. americanpharmaceuticalreview.com For structural confirmation and purity analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial. jocpr.com Advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can separate and identify even trace-level impurities, which is critical for high-purity applications. jocpr.com These advanced analytical methods provide the data-rich environment needed to move from laboratory-scale discovery to robust and scalable production. nih.gov

Table 5: Advanced Analytical Techniques for Synthesis Monitoring

| Technique | Type of Information Provided | Application in Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time functional group analysis, reaction kinetics, and concentration changes. americanpharmaceuticalreview.com | In-line monitoring of reaction progress, endpoint detection, and process control. |

| NMR Spectroscopy | Detailed molecular structure, stereochemistry, and purity. jocpr.com | Off-line or at-line structural verification of intermediates and final product. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, and impurity identification. jocpr.com | Coupled with chromatography (e.g., LC-MS) for purity analysis and by-product identification. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of physical and chemical properties, often non-destructively. jddhs.com | Real-time monitoring of raw materials and process streams for quality assurance. |

Q & A

Q. What chromatographic techniques optimize purification of 7-Nitroisoquinoline-1,3(2H,4H)-dione?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.